methyl N-(4-aminophenyl)-N-(methylsulfonyl)glycinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-amino-N-methylsulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-16-10(13)7-12(17(2,14)15)9-5-3-8(11)4-6-9/h3-6H,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVCBTVWJSVTNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC=C(C=C1)N)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl N-(4-aminophenyl)-N-(methylsulfonyl)glycinate is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C10H14N2O4S
- Molecular Weight : 258.29 g/mol
- Purity : Typically around 95%
This compound features a methylsulfonyl group attached to a glycine derivative, which contributes to its unique biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Osteoclast Differentiation : Recent studies have demonstrated that this compound inhibits the differentiation of monocytes into osteoclasts, which are cells responsible for bone resorption. This effect was confirmed through TRAP staining and mRNA expression analysis of osteoclast-specific genes, indicating its potential in treating osteoporosis and other bone-related diseases .
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, likely through the inhibition of pro-inflammatory cytokines. This property may be beneficial in managing conditions such as rheumatoid arthritis and other inflammatory disorders.
- Antitumor Activity : Preliminary research suggests that this compound may exhibit antitumor effects by inducing apoptosis in cancer cells. The specific pathways involved are still under investigation, but the compound's structural analogs have been linked to histone deacetylase (HDAC) inhibition, a mechanism known to affect cancer cell proliferation .
Osteoclast Differentiation Inhibition
A study investigated the impact of this compound on osteoclast differentiation using mouse bone marrow-derived monocytes. The results indicated a significant reduction in the formation of multinucleated osteoclasts when treated with the compound alongside RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand).
- Data Summary :
- Control Group : Normal osteoclast formation.
- Treatment Group : Reduced osteoclast numbers (p < 0.05).
| Treatment | Osteoclast Count | p-value |
|---|---|---|
| Control | 150 ± 20 | - |
| Methyl Compound | 80 ± 15 | <0.05 |
This data supports the hypothesis that the compound may be useful in therapies aimed at reducing bone loss.
Antitumor Activity
In another study focusing on its antitumor properties, this compound was tested against various cancer cell lines. The findings revealed that the compound induced cell cycle arrest and apoptosis in HepG2 liver cancer cells.
- Data Summary :
- IC50 Values :
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 2.66 |
| A2780 | 1.73 |
These results suggest that the compound could serve as a lead candidate for developing new anticancer therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
